molecular formula C16H14O3 B1204704 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran

5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran

Cat. No. B1204704
M. Wt: 254.28 g/mol
InChI Key: DGWJMRXLDPVLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran is a natural product found in Dalbergia odorifera and Dalbergia parviflora with data available.

Scientific Research Applications

Chemical Reactions and Derivatives

5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran has been involved in various chemical reactions. For instance, its derivatives have been synthesized through reactions such as bromination, nitration, and oxidation, leading to the formation of benzophenone derivatives (Hishmat & Rahman, 1973). These chemical processes are fundamental in exploring the structural and functional properties of benzofuran compounds.

Anticholinesterase Activity

Research on derivatives of 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran, such as furo[2,3-b]benzofuran, has shown potential in anticholinesterase activity. These compounds have been evaluated for their inhibitory action against acetyl- and butyrylcholinesterase, showing significant selectivity and potency, which is critical in the treatment of diseases like Alzheimer's (Luo et al., 2005).

Anticancer Properties

Some derivatives of 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran have been investigated for their anticancer properties. For example, studies have synthesized and evaluated compounds like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester for selective cytotoxicity against cancerous cell lines (Hayakawa et al., 2004).

Antiviral and Antimicrobial Applications

Compounds derived from 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran have shown antiviral and antimicrobial potential. For instance, some derivatives exhibited significant anti-tobacco mosaic virus activities, highlighting their potential as antiviral agents (Kong et al., 2015). Moreover, these compounds also demonstrate antimicrobial activity, indicating a broad spectrum of potential medicinal applications.

Neuroprotective Effects

Research has explored the neuroprotective potential of compounds related to 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran. For example, studies on derivatives like 5-aroylindoles have indicated their ability to inhibit histone deacetylase, potentially ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Estrogen Receptor Modulation

Some derivatives of 5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran have been evaluated for their affinity to estrogen receptors. These compounds have shown varying effects on receptor modulation, which is significant in understanding their potential impact on hormone-related conditions (Halabalaki et al., 2000).

properties

Product Name

5-Hydroxy-6-methoxy-2-methyl-3-phenylbenzofuran

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

6-methoxy-2-methyl-3-phenyl-1-benzofuran-5-ol

InChI

InChI=1S/C16H14O3/c1-10-16(11-6-4-3-5-7-11)12-8-13(17)15(18-2)9-14(12)19-10/h3-9,17H,1-2H3

InChI Key

DGWJMRXLDPVLRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)OC)O)C3=CC=CC=C3

synonyms

isoparvifuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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